molecular formula C14H13F2N3S B10935875 4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10935875
M. Wt: 293.34 g/mol
InChI Key: BOILGLQACCSOSR-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the difluoromethyl group and the thiophene ring contributes to its unique chemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe thiophene ring can be introduced via cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. The choice of solvents, reagents, and catalysts would be optimized to ensure the highest efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the thiophene ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. For instance, it may inhibit specific kinases or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, while the thiophene ring contributes to its electronic properties and potential biological activity.

Properties

Molecular Formula

C14H13F2N3S

Molecular Weight

293.34 g/mol

IUPAC Name

4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H13F2N3S/c1-7-4-5-11(20-7)10-6-9(13(15)16)12-8(2)18-19(3)14(12)17-10/h4-6,13H,1-3H3

InChI Key

BOILGLQACCSOSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=NN3C)C)C(=C2)C(F)F

Origin of Product

United States

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